4-(Trifluoromethoxy)benzotrifluoride
Overview
Description
4-(Trifluoromethoxy)benzotrifluoride is a compound that belongs to the family of benzotrifluorides, which are characterized by the presence of a trifluoromethyl group attached to a benzene ring. This particular compound also features a trifluoromethoxy group, indicating the presence of an oxygen atom linking a trifluoromethyl group to the aromatic ring. Benzotrifluorides are known for their utility in various chemical reactions and as solvents in organic and fluorous synthesis due to their inertness and ability to dissolve a wide range of compounds .
Synthesis Analysis
The synthesis of trifluoromethylated compounds, such as 4-(Trifluoromethoxy)benzotrifluoride, can be achieved using trifluoromethyl benzoate (TFBz) as a trifluoromethoxylation reagent. TFBz is a versatile reagent that can be prepared from inexpensive starting materials and has been used in various reactions, including trifluoromethoxylation-halogenation of arynes and cross-coupling with aryl stannanes .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)benzotrifluoride has been studied using gas electron diffraction, which revealed that the geometry of the carbon ring is essentially hexagonal. The trifluoromethyl group exhibits a geometry that deviates from a regular tetrahedral arrangement, indicating the presence of rotational freedom around the axis connecting the trifluoromethyl group to the phenyl ring . Additionally, quantum mechanical calculations and spectroscopic investigations have been conducted on related molecules to determine molecular structural parameters, vibrational frequencies, and molecular electrostatic potential, which are essential for predicting reactivity .
Chemical Reactions Analysis
Benzotrifluoride and its derivatives, including 4-(Trifluoromethoxy)benzotrifluoride, are suitable for a wide range of chemical reactions. They are particularly useful for radical reactions and can replace benzene in many transformations. The presence of the trifluoromethoxy group can influence the reactivity and selectivity of the compound in various chemical processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzotrifluoride derivatives are influenced by the presence of fluorine atoms. These compounds exhibit good solubility in both organic and fluorous solvents, making them useful as solvents in electrochemical studies and organic synthesis. The fluorination of benzotrifluoride has been explored, resulting in the identification of various fluorinated products, which underscores the reactivity of the trifluoromethyl group in electrophilic fluorination reactions . The role of intermolecular interactions involving organic fluorine has been studied in trifluoromethylated benzanilides, which share structural similarities with 4-(Trifluoromethoxy)benzotrifluoride, highlighting the significance of weak intermolecular interactions in determining molecular conformation and crystal packing .
Scientific Research Applications
Electron-Withdrawing Properties
- Electron-Withdrawing Substituent: The trifluoromethoxy group, such as in 4-(trifluoromethoxy)anisole, exhibits superior electron-withdrawing properties compared to methoxy and trifluoromethyl groups. This impacts the basicity of arylmetal compounds even when located in meta or para positions, affecting their chemical reactivity (Castagnetti & Schlosser, 2002).
Material Properties
- Thermal and Mechanical Properties in Epoxy Resins: In the study of fluorine-containing epoxy resins, such as 4-DGEBTF, the presence of the fluorine group significantly influenced cure behavior, thermal stability, and mechanical properties, demonstrating the potential for advanced material applications (Heo & Park, 2009).
Solvent Applications
- Use in Organic and Fluorous Synthesis: Benzotrifluoride derivatives, including those with trifluoromethoxy groups, are highlighted for their utility as solvents in both traditional organic synthesis and fluorous synthesis. Their environmental friendliness and inert nature make them suitable for a wide range of chemical reactions (Maul et al., 1999).
Liquid Crystal Applications
- New Organic Compounds for Infrared Region: Research on compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core for liquid crystal applications demonstrates the potential of such materials in the infrared region, highlighting the influence of fluorine atoms on mesomorphic properties and infrared spectral properties (Harmata & Herman, 2021).
Structural and Conformation Studies
- Geometric Structure and Conformation: The structure and conformational properties of 4-fluoro(trifluoromethoxy)benzene were investigated using techniques like gas electron diffraction and quantum chemical calculations, providing insight into the molecular geometry and energy states relevant to chemical synthesis (Shishkov et al., 2004).
Electrochemical Applications
- Electrochemistry in Benzotrifluoride: Benzotrifluoride, including its trifluoromethoxy derivatives, has been used in electrochemical studies of transition metal complexes, demonstrating its utility as a noncoordinating solvent that bridges organic and fluorous phases (Ohrenberg & Geiger, 2000).
Safety And Hazards
The safety data sheet for 4-(Trifluoromethoxy)benzotrifluoride suggests that it should be handled with care. It should not be ingested, and contact with skin, eyes, or clothing should be avoided . It should be used only under a chemical fume hood, and exposure to heat, flames, and sparks should be avoided .
properties
IUPAC Name |
1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJSCLOFYSBUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380428 | |
Record name | 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzotrifluoride | |
CAS RN |
80258-33-9 | |
Record name | 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80258-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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